(1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate
Description
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Properties
IUPAC Name |
(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 6-nitro-2-oxochromene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-19(2)12-6-7-20(19,3)16(10-12)27-18(23)14-9-11-8-13(21(24)25)4-5-15(11)26-17(14)22/h4-5,8-9,12,16H,6-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INKHNBFWANDRDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.
Molecular Formula and Weight
- Molecular Formula : C18H21N1O5
- Molecular Weight : 341.37 g/mol
Structural Characteristics
The compound features a bicyclic structure with a chromene moiety, which is known for its diverse biological activities. The presence of the nitro group and carboxylate enhances its potential reactivity and biological interactions.
Pharmacological Effects
Research indicates that compounds similar to This compound exhibit various pharmacological effects:
- Antimicrobial Activity : Studies have shown that chromene derivatives possess significant antimicrobial properties against a range of pathogens.
- Anti-inflammatory Effects : The nitro group in the structure may contribute to anti-inflammatory activities, potentially through inhibition of pro-inflammatory cytokines.
- Antitumor Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy.
The mechanisms through which this compound exerts its effects can include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- Interaction with Cellular Receptors : The structural features may allow binding to specific receptors involved in pain and inflammation.
Case Studies
Several studies have focused on the biological activity of related compounds:
-
Antimicrobial Efficacy : A study demonstrated that chromene derivatives were effective against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Compound MIC (µg/mL) Target Bacteria Chromene Derivative A 20 Staphylococcus aureus Chromene Derivative B 15 Escherichia coli - Cytotoxicity in Cancer Cells : In vitro studies indicated that the compound exhibited IC50 values of approximately 25 µM against MCF-7 breast cancer cells.
Comparative Analysis
A comparative analysis of similar compounds reveals varying degrees of biological activity:
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) |
|---|---|---|
| This compound | Moderate | 25 µM |
| Chromene Derivative X | High | 15 µM |
| Chromene Derivative Y | Low | >50 µM |
Scientific Research Applications
The compound (1S,2S,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl 6-nitro-2-oxo-2H-chromene-3-carboxylate has garnered attention in various scientific fields due to its unique structural characteristics and potential applications. This article provides a comprehensive overview of its applications across different domains, supported by case studies and data tables.
Structural Overview
The compound features a bicyclic structure with a chromene moiety, which enhances its reactivity and interaction with biological systems. The stereochemistry of the bicyclo[2.2.1]heptane framework contributes to its unique properties.
Molecular Formula
- Molecular Formula : C18H23N1O5
- Molecular Weight : 345.38 g/mol
Pharmaceutical Applications
The compound is being explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases.
Case Study: Anticancer Activity
Research has indicated that derivatives of chromene compounds exhibit significant anticancer properties. A study demonstrated that similar chromene derivatives could inhibit tumor growth in vitro and in vivo models, suggesting that this compound may possess similar activities due to its structural analogies .
Agrochemical Applications
Given its structural features, the compound may serve as a template for developing agrochemicals, particularly pesticides or herbicides.
Case Study: Pesticidal Activity
In agricultural research, compounds with similar bicyclic structures have shown efficacy against various plant pathogens and pests. A study on related compounds indicated their ability to disrupt metabolic pathways in pests, leading to increased mortality rates . This suggests that the target compound could be synthesized and tested for similar pesticidal properties.
Material Science
The compound's unique properties may also lend themselves to applications in material science, particularly in the development of polymers or coatings.
Data Table: Properties of Related Compounds
| Compound Name | Application | Key Property |
|---|---|---|
| Borneol | Fragrance | Antimicrobial |
| Camphor | Plasticizer | Low volatility |
| Chromene Derivative | Coatings | UV resistance |
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR and mass spectrometry are utilized to confirm the structure and purity of the synthesized compound.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing bicyclo[2.2.1]heptane-based esters, and how can reaction parameters be optimized?
- Methodological Answer : The synthesis typically involves esterification between the bicyclic alcohol and activated coumarin derivatives. Steglich conditions (DCC/DMAP) are commonly used for sterically hindered esters. Key parameters include maintaining anhydrous conditions, controlled temperatures (0–5°C for acid-sensitive groups), and purification via flash chromatography or recrystallization. Evidence from similar bicyclic selenonium bromide syntheses highlights the use of trimethylsilyl-protecting groups to prevent side reactions .
Q. How is stereochemical purity of the bicyclo[2.2.1]heptane moiety confirmed after synthesis?
- Methodological Answer : X-ray crystallography is the gold standard, as demonstrated in studies of analogous compounds where bond angles (e.g., C7–C3–C4 = 91.6°) and spatial arrangements were resolved . Complementary methods include chiral HPLC (using polysaccharide-based columns) and NOESY NMR to verify spatial proximity of substituents .
Q. What spectroscopic techniques are critical for characterizing structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to differentiate CH₃, CH₂, and CH groups.
- IR Spectroscopy : Confirm ester (C=O stretch ~1700 cm⁻¹) and nitro (asymmetric stretch ~1520 cm⁻¹) groups.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns.
Evidence from nitrophenyl bicyclic compounds shows diagnostic splitting patterns for nitro-substituted coumarins .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in the nitro group’s electronic effects on fluorescence quenching?
- Methodological Answer : Density Functional Theory (DFT) calculations can model the HOMO-LUMO gap reduction caused by the nitro group’s electron-withdrawing effect. Compare experimental UV-Vis/fluorescence spectra with computed electronic transitions. Studies on nitrophenyl bicyclic systems (e.g., ) validate this approach .
Q. What experimental designs address photodegradation of the 6-nitro coumarin fragment during bioassays?
- Methodological Answer : Use amber vials and minimize light exposure during assays. Stabilize samples with antioxidants (e.g., BHT) and refrigerate at 4°C to slow degradation. Monitor purity via HPLC-UV at timed intervals, as organic compound degradation over 9 hours was noted in similar HSI-based studies .
Q. How can contradictory enzyme inhibition data between analogs be systematically analyzed?
- Methodological Answer :
- Kinetic Studies : Determine Km and Vmax to assess competitive/non-competitive inhibition.
- Isothermal Titration Calorimetry (ITC) : Measure binding affinity and stoichiometry.
- Molecular Docking : Use software like AutoDock to predict binding modes, referencing Cr(III)-coumarin complexes ( ) for validation .
Data Contradiction Analysis
Q. How do researchers reconcile conflicting solubility data for nitro-substituted coumarins in polar vs. non-polar solvents?
- Methodological Answer : Perform temperature-dependent solubility assays in solvents like DMSO, ethanol, and hexane. Use Hansen Solubility Parameters (HSP) to correlate experimental data with computed polarity indices. Evidence from bicyclic ester syntheses suggests that steric hindrance from the bicyclo[2.2.1]heptane group reduces polarity .
Safety and Handling
Q. What PPE and engineering controls are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
